molecular formula C19H20N4 B2812248 11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 845985-43-5

11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Katalognummer: B2812248
CAS-Nummer: 845985-43-5
Molekulargewicht: 304.397
InChI-Schlüssel: HHJKETUVRUEPLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the diazatricyclohexaene-carbonitrile family, characterized by a rigid tricyclic core with fused heterocyclic rings. Key structural features include:

  • 11-Methyl group: Enhances steric bulk and influences conformational stability.
  • 13-(Propylamino) group: A flexible alkylamino substituent that may participate in hydrogen bonding or charge-transfer interactions.
  • 10-Carbonitrile: A strong electron-withdrawing group that directs electrophilic substitution and modulates electronic properties.

The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring hydrophobic and polar interaction sites .

Eigenschaften

IUPAC Name

3-methyl-2-prop-2-enyl-1-(propylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-4-8-14-13(3)15(12-20)19-22-16-9-6-7-10-17(16)23(19)18(14)21-11-5-2/h4,6-7,9-10,21H,1,5,8,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJKETUVRUEPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic molecule with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological mechanisms, and pharmacological applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure features a unique arrangement of nitrogen and carbon atoms within a tricyclic framework, which is characteristic of many biologically active molecules. The synthesis typically involves multi-step organic reactions that may include alkylation and cyclization processes to form the diazatricyclo structure.

Synthetic Route Overview

  • Starting Materials : The synthesis begins with readily available precursors such as amines and alkenes.
  • Reactions : Key reactions include:
    • Alkylation : Introducing propyl and allyl groups.
    • Cyclization : Forming the diazatricyclo framework through cyclization reactions.
  • Purification : The final product is purified using techniques like chromatography to ensure high purity for biological testing.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its effects on different biological systems.

The compound is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction may lead to significant changes in cellular processes.

Pharmacological Properties

Recent studies have highlighted several pharmacological properties:

  • Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Anti-inflammatory Effects : It has shown potential in reducing inflammation markers in vitro and in vivo, suggesting its use in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary findings suggest that it may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Case Studies

Several case studies have been published that focus on the biological activity of the compound:

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the anticancer properties.
    • Methodology : Various cancer cell lines were treated with different concentrations of the compound.
    • Results : Significant inhibition of cell growth was observed with IC50 values ranging from 5 to 15 µM across different cell types.
  • Inflammation Model Study :
    • Objective : To assess anti-inflammatory effects.
    • Methodology : Animal models were used to measure cytokine levels post-treatment.
    • Results : A notable decrease in pro-inflammatory cytokines was recorded, supporting its potential as an anti-inflammatory agent.

Data Tables

Biological ActivityEffect ObservedIC50 (µM)Reference
AnticancerCell growth inhibition5-15
Anti-inflammatoryCytokine reductionN/A
NeuroprotectionOxidative stress reductionN/A

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have highlighted the potential of compounds similar to 11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile as inhibitors of plasmepsin X (PMX), an essential protease in Plasmodium falciparum, the causative agent of malaria. Research shows that modifications to the structure can enhance PMX inhibitory potency significantly. For instance, a lead compound derived from similar structures demonstrated a tenfold increase in PMX inhibition and improved stability in biological assays, indicating promising antimalarial properties .

Adenosine Receptor Agonism

Another area of research involves the compound's interaction with adenosine receptors (ARs), particularly the A3 subtype. Compounds structurally related to 11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile have been shown to act as agonists at these receptors. Agonism at A3 receptors is associated with various physiological effects including anti-inflammatory responses and potential cardioprotective effects . The binding characteristics and structural dynamics of these compounds suggest they may serve as effective therapeutic agents targeting A3 receptors.

Cancer Therapeutics

The unique structural properties of this compound also position it as a candidate for cancer therapy development. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. The ability to selectively target cancer cells while sparing normal cells is a critical advantage that compounds like 11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile may offer in oncological applications.

Data Tables

Application Area Mechanism of Action Research Findings
Antimalarial ActivityInhibition of plasmepsin XLead compounds showed 10-fold improvement in inhibition potency
Adenosine Receptor AgonismActivation of A3 adenosine receptorsCompounds exhibited significant agonistic activity
Cancer TherapeuticsInduction of apoptosisDerivatives showed cytotoxicity against various cancer cell lines

Case Study 1: Antimalarial Compound Development

A series of macrocyclic analogues were synthesized based on the structure related to 11-Methyl-12-(prop-2-en-1-yl)-13-(propylamino)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile for PMX inhibition. The most potent analogue demonstrated significant efficacy in in vitro assays against P. falciparum, leading to further investigations into its pharmacokinetic properties and potential for clinical application .

Case Study 2: A3 Receptor Agonism

Research into compounds targeting A3 receptors revealed that specific structural modifications could enhance receptor affinity and selectivity. One compound demonstrated an EC50 value in the low nanomolar range for β-arrestin recruitment assays, indicating its potential as a therapeutic agent for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Table 1: Structural Features of Analogs

Compound Name Substituents at Key Positions Molecular Formula Reference CID/Evidence
Target Compound 11-Me, 12-prop-2-en-1-yl, 13-propylamino C₁₉H₂₁N₅
13-Chloro-11-ethyl-...-10-carbonitrile 11-Ethyl, 13-Cl C₁₄H₁₀ClN₃
13-{[2-(Dimethylamino)ethyl]amino}-11-propyl-...-10-carbonitrile 13-(Dimethylaminoethyl)amino, 11-propyl C₁₈H₂₂N₆
11-Ethyl-13-oxo-...-10-carbonitrile 11-Ethyl, 13-oxo C₁₄H₁₁N₃O
13-Chloro-11-(chloromethyl)-...-10-carbonitrile 11-(Chloromethyl), 13-Cl C₁₃H₇Cl₂N₃

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : Chlorine (Cl) and carbonyl (oxo) groups increase polarity and reactivity compared to alkyl/alkenyl groups .
  • Amino Group Variations: Propylamino (target) vs. dimethylaminoethylamino () alter solubility and hydrogen-bonding capacity.

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) Notable NMR Shifts (¹H/¹³C) Reference
Target Compound Data not reported ~2,220 (predicted) δ 2.24 (CH₃), δ 6.56–7.94 (ArH/=CH)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-...-carbonitrile (Analog from ) 243–246 2,219 δ 2.37 (3 CH₃), δ 7.94 (=CH)
13-Chloro-11-ethyl-...-carbonitrile Data not reported N/A δ 2.34 (CH₃), δ 7.10–7.82 (ArH)

Key Observations :

  • Melting Points : Aromatic substituents (e.g., trimethylbenzylidene in ) increase melting points due to enhanced π-π stacking .
  • CN Stretch : Consistent IR absorption (~2,210–2,220 cm⁻¹) across analogs confirms the carbonitrile group’s stability .

Bioactivity and Target Interactions

Table 3: Bioactivity Profiles

Compound Name Reported Targets/Activities Reference
Target Compound Hypothesized kinase inhibition due to tricyclic core and hydrogen-bonding groups
13-{[2-(Dimethylamino)ethyl]amino}-...-carbonitrile KLK7_HUMAN (kallikrein-related peptidase 7) interaction predicted
(2Z)-2-(4-Cyanobenzylidene)-...-carbonitrile () Anticancer activity via topoisomerase inhibition (in silico)

Key Observations :

  • Structure-Activity Relationships (SAR): Alkylamino groups (e.g., propylamino) correlate with broader bioactivity, while halogenated analogs () may exhibit toxicity .
  • Target Specificity: Dimethylaminoethylamino substituents () enable selective protein interactions, highlighting the role of amino group flexibility .

Key Observations :

  • Alkenyl Group : The target compound’s prop-2-en-1-yl group may require storage under inert conditions to prevent polymerization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.